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Compound of Interest

Compound Name: 7BIO

Cat. No.: B15623543 Get Quote

For researchers, scientists, and drug development professionals, the selection of a suitable

kinase inhibitor is a critical decision in experimental design. This guide provides an objective

comparison of two widely recognized kinase inhibitors: 7-bromo-1-isothiocyanato-β-carboline

(7BIO) and kenpaullone. We will delve into their respective kinase inhibition profiles,

mechanisms of action, and the signaling pathways they modulate, supported by available

experimental data.

At a Glance: Key Differences

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b15623543?utm_src=pdf-interest
https://www.benchchem.com/product/b15623543?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
7BIO (7-bromo-1-
isothiocyanato-β-
carboline)

Kenpaullone

Primary Kinase Targets

FLT3, DYRK1A, DYRK1B,

Aurora Kinase B, Aurora

Kinase C

Glycogen Synthase Kinase 3β

(GSK-3β), Cyclin-Dependent

Kinases (CDKs)

Mechanism of Action

ATP-competitive inhibition;

induces caspase-independent

cell death

ATP-competitive inhibition

Potency

Potent inhibitor of its primary

targets (nanomolar to low

micromolar IC50)

Potent inhibitor of GSK-3β and

various CDKs (nanomolar to

low micromolar IC50)

Cellular Effects

Potent anti-proliferative effects,

induction of non-apoptotic cell

death

Inhibition of cell cycle

progression, modulation of Wnt

signaling, enhancement of

chemotherapy effects

Kinase Inhibition Profiles
The following tables summarize the reported half-maximal inhibitory concentration (IC50)

values for 7BIO and kenpaullone against a range of kinases, providing a quantitative

comparison of their potency and selectivity.

Table 1: Kinase Inhibition Profile of 7BIO
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Kinase Target IC50 (µM)

FLT3 ~0.03[1]

DYRK1A Submicromolar[2]

DYRK1B Submicromolar[2]

Aurora Kinase B Potent inhibitor[3]

Aurora Kinase C Potent inhibitor[3]

CDK1/cyclin B 22[4]

CDK5/p25 33[1][4]

GSK-3β 32[4]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Kinase Inhibition Profile of Kenpaullone
Kinase Target IC50 (µM)

GSK-3β 0.023 - 0.23[5][6][7][8]

CDK1/cyclin B 0.4[6][7][8]

CDK2/cyclin A 0.68[6][7][8]

CDK5/p25 0.85[6][7][8]

CDK2/cyclin E 7.5[7]

Lymphocyte Kinase (Lck) 0.47[8]

Note: IC50 values can vary depending on the specific assay conditions.

Mechanisms of Action and Signaling Pathways
While both 7BIO and kenpaullone are ATP-competitive kinase inhibitors, they elicit distinct

downstream cellular effects due to their different primary targets.
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7BIO: A Potent Inducer of Non-Apoptotic Cell Death
7BIO, a member of the β-carboline family, was initially investigated as a CDK inhibitor but was

found to be a weak inhibitor of these kinases.[4] Subsequent studies revealed its potent,

nanomolar-range inhibition of FMS-like tyrosine kinase 3 (FLT3), dual-specificity tyrosine-

phosphorylation-regulated kinases 1A and 1B (DYRK1A/1B), and Aurora kinases B and C.[1][2]

[3]

The primary mechanism of action attributed to 7BIO is the induction of a rapid, caspase-

independent form of cell death, which is distinct from classical apoptosis.[3] This makes it a

valuable tool for studying alternative cell death pathways, particularly in apoptosis-resistant

cancer models. The inhibition of kinases like FLT3 and Aurora kinases, which are crucial for cell

survival and proliferation, is believed to trigger this unique cell death cascade.[1]

FLT3

Caspase-Independent
Cell Death

DYRK1A Aurora B/C

7BIO

inhibits inhibits inhibits

Click to download full resolution via product page

Caption: Simplified signaling pathway inhibited by 7BIO.

Kenpaullone: A Potent Modulator of Cell Cycle and Wnt
Signaling
Kenpaullone is a well-established inhibitor of GSK-3β and several CDKs.[6][7][8] Its ATP-

competitive binding to the kinase domain of these enzymes prevents the phosphorylation of

their downstream substrates.[8]
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By inhibiting CDKs, kenpaullone effectively blocks cell cycle progression, making it a valuable

tool for cancer research.[5] Its inhibition of GSK-3β, a key negative regulator of the Wnt

signaling pathway, leads to the stabilization and nuclear accumulation of β-catenin.[6][8] This

can have profound effects on gene expression, cell proliferation, and differentiation.

Kenpaullone has also been shown to enhance the efficacy of chemotherapeutic agents like

temozolomide in glioblastoma by targeting glioma stem cells.[5][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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